2,3,6-Trichloro-5-(trifluoromethoxy)pyridine
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Overview
Description
2,3,6-Trichloro-5-(trifluoromethoxy)pyridine: is an organic compound characterized by the presence of chlorine and trifluoromethoxy groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3,6-trichloropyridine with trifluoromethanol under specific conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2,3,5-Trichloro-6-methoxypyridine
- 2,3,6-Trichloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trifluoromethoxy)pyridine
Uniqueness: 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
130115-97-8 |
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Molecular Formula |
C6HCl3F3NO |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,3,6-trichloro-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6HCl3F3NO/c7-2-1-3(14-6(10,11)12)5(9)13-4(2)8/h1H |
InChI Key |
CIJZZCPBQPQNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
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